ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N6O4S2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.14569568 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of N-Boc piperazine, which has been used as a building block in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
Compounds containing piperazine rings, such as this one, can attribute their diverse biological activities to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These properties enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives have been used in the synthesis of compounds that affect various biochemical pathways .
Pharmacokinetics
The incorporation of the piperazine ring in compounds is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The stability and solubility of piperazine derivatives can be influenced by environmental factors such as ph and temperature .
Biological Activity
Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula C11H18N4O3S2 and features a thiadiazole ring that contributes to its biological properties. The presence of the piperazine moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzyme activity or alter protein functions, leading to potential antimicrobial , anti-inflammatory , and anticancer effects. Current research suggests that it may modulate key enzymes involved in cell signaling and metabolism, although specific pathways are still under investigation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicate potent growth inhibition.
- HepG2 (liver cancer) : Similar cytotoxic profiles observed with specific derivatives leading to apoptosis through increased Bax/Bcl-2 ratios and caspase activation .
Table 1: Cytotoxicity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 4e | MCF-7 | 5.36 | Apoptosis induction |
Compound 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiadiazole derivatives have also exhibited promising antimicrobial properties. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways. The compound's efficacy against various pathogens is being explored, with some derivatives showing enhanced activity compared to traditional antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the in vitro activity of several thiadiazole derivatives against MCF-7 and HepG2 cells. Results indicated that modifications on the piperazine ring significantly altered potency, with certain substitutions leading to enhanced anticancer effects through mechanisms involving apoptosis and cell cycle disruption .
Case Study 2: Antimicrobial Testing
In another investigation, compounds derived from thiadiazole were tested against clinical isolates of bacteria. Results showed varying degrees of susceptibility, underscoring the potential for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4S2/c1-5-26-15(25)22-8-6-21(7-9-22)11(23)10-27-14-20-19-13(28-14)17-12(24)18-16(2,3)4/h5-10H2,1-4H3,(H2,17,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQOJHFZIRRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.